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Compound of Interest

Compound Name: 7-Methyl-3-octene

Cat. No.: B11826508 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of (E)-7-methyloct-

3-ene, a simple alkene. Due to the limited availability of data on this specific molecule, this

guide presents information based on established principles of alkene chemistry, including

synthesis, characterization, and reactivity, supported by generalized experimental protocols

and data for analogous structures.

Chemical Identity and Properties
(E)-7-Methyloct-3-ene is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. The "

(E)" designation indicates that the higher priority groups on each carbon of the double bond are

on opposite sides, resulting in a trans configuration.

Table 1: Physicochemical Properties of (3E)-7-Methyloct-3-ene
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Property Value Source

Molecular Formula C₉H₁₈ [1]

Molecular Weight 126.24 g/mol [1]

CAS Number 86668-33-9 [1]

Density 0.737 g/cm³ [1]

Boiling Point 140.3 °C at 760 mmHg [1]

Flash Point 27.8 °C [1]

Refractive Index 1.425 [1]

Synthesis Protocols
The stereoselective synthesis of (E)-alkenes is a well-established field in organic chemistry.

Several methods can be employed to produce (E)-7-methyloct-3-ene with high isomeric purity.

2.1. Reduction of Alkynes

One of the most common methods for preparing trans-alkenes is the reduction of an internal

alkyne.

Experimental Protocol: Dissolving Metal Reduction

In a three-neck flask fitted with a dry-ice condenser and an ammonia inlet, condense

approximately 50 mL of anhydrous ammonia at -78 °C.

Add small pieces of sodium metal (2.2 equivalents) to the condensed ammonia with

stirring until a persistent blue color is obtained.

Slowly add a solution of 7-methyl-oct-3-yne (1 equivalent) in anhydrous diethyl ether to the

sodium-ammonia solution.

Allow the reaction to stir for 2 hours at -78 °C.

Quench the reaction by the careful addition of ammonium chloride.
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Allow the ammonia to evaporate, then add water and extract the organic product with

diethyl ether.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude (E)-7-methyloct-3-ene.

Purify the product via fractional distillation or column chromatography.

2.2. Wittig Reaction

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are

powerful tools for creating C=C bonds with good stereocontrol. The Schlosser modification of

the Wittig reaction is particularly effective for generating (E)-alkenes.

Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural

confirmation and purity assessment of (E)-7-methyloct-3-ene.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

For (E)-7-methyloct-3-ene, ¹H and ¹³C NMR are critical for confirming the connectivity and

stereochemistry of the double bond.

¹H NMR Spectroscopy: Vinylic protons in alkenes typically resonate in the range of 4.5-6.5

ppm.[2] The coupling constant (J-value) between vinylic protons is diagnostic of the alkene

geometry. For a trans configuration, the ³J coupling constant is typically large, in the range of

12-18 Hz.[3]

¹³C NMR Spectroscopy: The sp²-hybridized carbons of the double bond are deshielded and

appear in the 100-170 ppm region of the ¹³C NMR spectrum.[4]

Table 2: Typical NMR Spectroscopic Data for (E)-Alkenes
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Nucleus
Typical Chemical Shift
(ppm)

Characteristic Coupling
Constants (Hz)

¹H (Vinylic) 5.0 - 6.5 ³Jtrans = 12 - 18

¹H (Allylic) 1.6 - 2.2 -

¹³C (Vinylic) 110 - 140 -

Experimental Protocol: ¹H NMR Sample Preparation[3]

Accurately weigh 5-25 mg of the (E)-7-methyloct-3-ene sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean vial.

Ensure complete dissolution by gentle vortexing.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry NMR tube.

Cap the NMR tube and place it in the spectrometer for analysis.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for separating and identifying volatile compounds like alkenes. The gas

chromatogram provides information on the purity and can separate geometric isomers, while

the mass spectrum gives the molecular weight and fragmentation pattern, aiding in structural

confirmation.

Experimental Protocol: GC-MS Analysis[5]

Injector: Use a split/splitless injector at 220 °C. For trace analysis, a splitless injection is

preferred.

Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 1.0 µm film thickness) is

suitable for separating alkene isomers.
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Carrier Gas: Use helium at a constant flow of 1.0 mL/min.

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

MS Detector: Operate in electron ionization (EI) mode at 70 eV. Set the mass scan range

from m/z 35 to 300.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the C=C double bond.

Table 3: Characteristic IR Absorption Frequencies for Alkenes

Functional Group Frequency Range (cm⁻¹) Intensity

=C-H Stretch 3010 - 3095 Medium

C=C Stretch 1640 - 1680
Medium, can be weak for

symmetric trans-alkenes

=C-H Bend (trans) 960 - 975 Strong

Chemical Reactivity
The reactivity of (E)-7-methyloct-3-ene is dominated by the nucleophilic character of its C=C pi

bond. The most common reactions are electrophilic additions, where the pi bond is broken and

two new sigma bonds are formed.[6]

4.1. Electrophilic Addition of HBr

The addition of hydrogen halides like HBr proceeds via a carbocation intermediate. According

to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already

has more hydrogen atoms, leading to the formation of the more stable carbocation.

4.2. Halogenation (Addition of Br₂)

Alkenes react readily with halogens such as bromine (Br₂) to form vicinal dihalides. This

reaction is often used as a qualitative test for unsaturation, as the characteristic reddish-brown
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color of the bromine solution disappears upon reaction.[7] The mechanism typically involves a

cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the

double bond.

Visualizations
5.1. Logical Workflow for Alkene Characterization

The following diagram outlines a typical workflow for the identification and characterization of

an unknown alkene sample.
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Synthesis & Purification

Analytical Workflow

Synthesize Crude Product
(e.g., Alkyne Reduction)
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(Bromine Water)
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Reactants Intermediate Formation
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(Markovnikov Intermediate)
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HBr
(Electrophile)

Bromide Ion (Br⁻)
(Nucleophile)

4-Bromo-7-methyloctane

Br⁻ attacks carbocation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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